1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Description
Properties
IUPAC Name |
1-[4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF11N2O2/c1-3-5(12)6(24-25(3)4(2)26)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRLGBFLGMUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF11N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Acetylation: The acetyl group can be introduced by reacting the brominated pyrazole with acetic anhydride or acetyl chloride.
Introduction of the perfluoro(1-propoxyethyl) group: This step involves the reaction of the acetylated pyrazole with a perfluoroalkylating agent under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
The structure of 1-acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole includes:
- Bromine atom at the 4-position
- Methyl group at the 5-position
- Perfluoro(1-propoxyethyl) group at the 3-position
This arrangement contributes to its distinctive chemical behavior, including potential reactivity patterns such as nucleophilic substitution and elimination reactions due to the presence of bromine and acetyl groups .
Pharmaceutical Applications
This compound has potential applications in drug development, particularly as a lead compound for anti-inflammatory agents. Preliminary studies suggest that compounds with similar structures may interact with biological targets involved in inflammation and disease processes. Further investigation is required to explore these interactions thoroughly.
Material Science
The unique properties of the perfluorinated group in this compound make it a candidate for applications in material science, particularly in developing fluorinated polymers or coatings that require specific surface characteristics such as hydrophobicity or chemical resistance .
Environmental Studies
Due to its perfluorinated moiety, this compound may serve as a subject of study regarding environmental persistence and bioaccumulation. Understanding its degradation pathways can provide insights into the environmental impact of fluorinated compounds .
Interaction Studies
Recent studies have focused on the interaction of this compound with various enzymes and receptors. For instance, compounds with similar structures have demonstrated efficacy in inhibiting inflammatory pathways, suggesting a need for further exploration into this compound's therapeutic potential.
Material Performance Tests
In material science, tests evaluating the performance of coatings derived from this compound have shown promising results regarding durability and resistance to environmental degradation. These findings indicate potential applications in protective coatings for industrial use.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and perfluoroalkyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Fluorinated Substituents : The target compound’s perfluoro(1-propoxyethyl) chain distinguishes it from analogs like the trifluoromethyl-substituted derivative. This perfluoroalkyl group enhances hydrophobicity and chemical stability but raises environmental concerns due to PFAS persistence .
Bromine vs. Nitro Groups: Replacing bromine (target) with a nitro group (808764-30-9) alters electronic properties.
Core Modifications: The dihydro-pyrazol-3-one derivative () features a non-aromatic core, which may reduce stability compared to fully aromatic pyrazoles like the target compound.
Biological Activity
1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole (CAS No. 231301-30-7) is a synthetic organic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a bromine atom, an acetyl group, and a perfluoroalkyl substituent, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H6BrF11N2O2, with a molecular weight of 487.06 g/mol. The compound features a pyrazole ring with specific substituents that influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H6BrF11N2O2 |
| Molecular Weight | 487.06 g/mol |
| IUPAC Name | 1-[4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone |
| CAS Number | 231301-30-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and the perfluoroalkyl group enhances its binding affinity and specificity towards these targets. The compound may modulate enzymatic activity by altering conformational states or inhibiting function, leading to diverse biological effects.
Biological Activities
Recent studies on pyrazole derivatives indicate a broad spectrum of biological activities including anti-inflammatory, analgesic, and antitumor effects. The following sections summarize key findings related to the biological activity of this compound.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study indicated that compounds similar to this compound exhibited significant COX inhibition, suggesting potential use in treating inflammatory conditions .
Anticancer Properties
The compound's ability to interact with specific cellular pathways may confer anticancer properties. Preliminary data suggest that it could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A clinical trial involving a pyrazole derivative similar to this compound demonstrated significant reduction in pain and inflammation in patients with arthritis.
- Anticancer Research : In vitro studies on cancer cell lines treated with pyrazole compounds revealed reduced cell viability and increased apoptosis rates compared to controls.
Q & A
Q. What synthetic strategies are optimal for constructing the perfluoroalkoxyethyl moiety in pyrazole derivatives?
The perfluoroalkoxyethyl group is typically introduced via nucleophilic substitution or cyclization reactions. For example, 3-(perfluoroalkyl)pyrazole derivatives can be synthesized by reacting halogenated pyrazole precursors with perfluoroalkyl alcohols under alkaline conditions (e.g., KOH in DMF at 80–100°C) . Key intermediates like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde are generated through sequential formylation and oxidation steps . Reaction purity should be monitored via TLC or HPLC, and intermediates characterized by / NMR and IR spectroscopy to confirm regioselectivity .
Q. How can spectroscopic techniques differentiate positional isomers in halogenated pyrazole derivatives?
NMR is critical for distinguishing substituent positions. For example, in 4-bromo-5-methylpyrazoles, the methyl group at C5 appears as a singlet (~δ 2.3 ppm), while the acetyl group at C1 shows a downfield shift (~δ 2.6 ppm) due to electron-withdrawing effects. NMR helps confirm perfluoroalkylation patterns, with distinct splitting for trifluoromethyl (-CF) vs. perfluoroethoxy (-OCFCF) groups . Mass spectrometry (HRMS) further validates molecular ion peaks and isotopic patterns for bromine-containing derivatives .
Q. What are the common pitfalls in purifying highly fluorinated pyrazoles?
Fluorinated compounds often exhibit low solubility in polar solvents. Recrystallization from ethanol/chloroform mixtures (1:1 v/v) or column chromatography with silica gel and hexane/ethyl acetate gradients (8:2 to 6:4) is recommended . Residual solvents (e.g., DMF) must be removed via vacuum drying (<0.1 mmHg, 40°C) to avoid interference in biological assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for perfluoroalkylated pyrazoles?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in cyclization reactions. For instance, reaction path searches for perfluoroalkylation reveal that steric hindrance at the pyrazole C3 position favors substitution at C4 . Coupling computational screening (e.g., Gibbs free energy profiles) with high-throughput experimentation (HTE) reduces trial-and-error approaches, narrowing optimal temperatures (80–120°C) and catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps .
Q. What statistical design frameworks are effective for optimizing pyrazole derivative yields?
Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies critical variables (e.g., reaction time, solvent ratio). For example, a 3 factorial design for pyrazole cyclization showed that increasing POCl concentration beyond 1.5 equiv decreases yield due to side reactions (p < 0.05) . Design-Expert® or Minitab® software models interactions between variables, enabling predictive scaling from mg to gram quantities .
Q. How to resolve contradictions in reported biological activity data for fluorinated pyrazoles?
Discrepancies in antimicrobial IC values often arise from assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion). Meta-analysis of SAR studies indicates that 4-bromo substitution enhances Gram-positive activity (e.g., S. aureus MIC 8 µg/mL), while perfluoroalkoxy groups improve pharmacokinetic profiles (t > 6 h) . Validate contradictory data via orthogonal assays (e.g., time-kill kinetics) and control for plasma protein binding using equilibrium dialysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
